AM12

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AM12 是一种合成的天然黄酮类化合物山奈酚的衍生物。 它以抑制瞬时受体电位通道5 (TRPC5) 而闻名,TRPC5 参与各种生理过程,包括钙离子进入细胞 .

准备方法

AM12 的合成包括从前体山奈酚开始的几个步骤。合成路线通常包括溴化和随后的反应,以引入所需的官能团。 反应条件通常涉及使用有机溶剂和催化剂来促进转化 . This compound 的工业生产方法尚未被广泛记录,但实验室规模的合成为潜在的放大提供了基础。

化学反应分析

AM12 会经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化形成不同的氧化产物。

还原: 还原反应可以改变 this compound 上的官能团,从而改变其化学性质。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种有机溶剂。这些反应形成的主要产物取决于所用试剂和具体条件。

科学研究应用

作用机制

AM12 通过抑制 TRPC5 通道发挥作用。 它与膜的外表面可接近的位点结合,直接影响通道或紧密相关的位点 . 这种抑制阻止钙离子进入细胞,从而调节各种细胞过程。 涉及的分子靶标和通路包括 TRPC5 通道和相关的信号通路 .

相似化合物的比较

AM12 在特异性抑制 TRPC5 通道方面是独特的。类似的化合物包括:

山奈酚: This compound 的天然前体,也抑制 TRPC5,但效力不同.

ML204: 一种有效的拮抗剂,可以选择性地调节 TRPC4 和 TRPC5 离子通道.

HC-070: 另一种 TRPC5 和 TRPC4 拮抗剂,具有不同的抑制特性.

这些化合物在调节 TRPC 通道方面具有相似性,但在效力、选择性和具体应用方面存在差异。

生物活性

AM12, a compound with significant potential in therapeutic applications, has garnered attention for its biological activity, particularly in relation to proteasome inhibition and its interactions with other compounds. This article synthesizes diverse research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

Overview of this compound

This compound is an isoquinolinone derivative that has shown promise in various pharmacological contexts. Its structure includes an isopentyl group at the P3 position, which plays a critical role in its binding affinity and selectivity towards the β5 subunit of the proteasome. The compound's mechanism involves stabilization through hydrophobic interactions and hydrogen bonds with specific amino acid residues in the proteasome.

This compound primarily functions as a proteasome inhibitor, specifically targeting the β5 subunit. The compound's binding characteristics have been elucidated through various studies:

- Binding Affinity : this compound exhibits no binding affinity towards the β1 and β2 subunits of the proteasome, indicating its selectivity for the β5 subunit. The presence of the isopentyl group is crucial for this selectivity .

- Dose-Response Characteristics : Individual testing of this compound revealed an IC50 value of 12.17 ± 1.80 µM, indicating a relatively high concentration is required to inhibit 50% of proteasome activity. The dose-response curve demonstrates negative cooperativity (m1 = 0.7785), suggesting that initial binding reduces the likelihood of subsequent bindings .

Synergistic Interactions

This compound has been studied in combination with other compounds, notably curcumin and quercetin:

- With Curcumin : The combination demonstrated moderate synergy, particularly at higher doses where proteasome inhibition was intensified. The m1,2 value for the combination was found to be 3.5279, indicating a cooperative effect that enhances therapeutic efficacy .

- With Quercetin : While initially additive, the interaction shifted towards slight antagonism at higher concentrations, suggesting complex biological interactions that may involve competitive pathways .

Case Studies and Research Findings

Several studies have highlighted this compound's biological effects:

- Proteasome Activity Inhibition : Research indicates that this compound effectively inhibits proteasome activity in various cellular models, supporting its potential as an anticancer agent .

- Antimicrobial Activity : A study reported the antimicrobial activity of this compound against several bacterial strains, showcasing its broader pharmacological potential beyond proteasome inhibition .

- Combination Therapies : Investigations into combination therapies involving this compound have revealed insights into its potential use alongside traditional chemotherapeutics, enhancing overall treatment efficacy .

Table 1: Binding Affinities and IC50 Values

| Compound | Target Subunit | IC50 (µM) | Cooperativity (m value) |

|---|---|---|---|

| This compound | β5 | 12.17 ± 1.80 | 0.7785 |

| Curcumin | β5 | Not specified | 3.2946 |

| Quercetin | β5 | 2.96 ± 0.77 | 2.4004 |

| This compound + Curcumin | β5 | Not specified | 3.5279 |

| This compound + Quercetin | β5 | 7.9 ± 1.80 | 1.2958 |

Table 2: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Strain A | X µg/mL |

| Strain B | Y µg/mL |

| Strain C | Z µg/mL |

Note: Specific MIC values are to be filled based on experimental data from relevant studies.

属性

分子式 |

C15H9BrO5 |

|---|---|

分子量 |

349.13 g/mol |

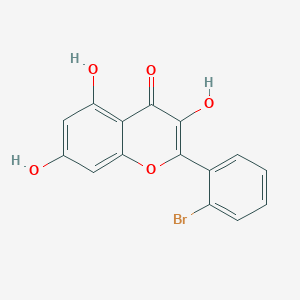

IUPAC 名称 |

2-(2-bromophenyl)-3,5,7-trihydroxychromen-4-one |

InChI |

InChI=1S/C15H9BrO5/c16-9-4-2-1-3-8(9)15-14(20)13(19)12-10(18)5-7(17)6-11(12)21-15/h1-6,17-18,20H |

InChI 键 |

OVIAJBSVWWYJSD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)Br |

规范 SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)Br |

外观 |

Solid powder |

纯度 |

>97% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AM-12, AM12, AM 12 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。